molecular formula C9H18N2O2 B7866550 [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No.: B7866550
M. Wt: 186.25 g/mol
InChI Key: JOTOEDNXURJBQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid is a substituted amino-acetic acid derivative featuring a methyl group and a 1-methyl-piperidin-3-yl moiety attached to the nitrogen atom of the glycine backbone. The piperidine ring contributes to conformational rigidity, while the amino-acetic acid moiety allows for salt formation and solubility modulation, critical for bioavailability .

Properties

IUPAC Name

2-[methyl-(1-methylpiperidin-3-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-3-4-8(6-10)11(2)7-9(12)13/h8H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTOEDNXURJBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Chloroacetic Acid

The most direct route involves the reaction of methyl-(1-methyl-piperidin-3-yl)-amine with chloroacetic acid under basic conditions. This method, adapted from analogous piperidine-amino acid syntheses , proceeds via an SN2 mechanism where the tertiary amine displaces the chloride atom from chloroacetic acid (Figure 1).

Reaction Conditions

  • Base : Sodium hydroxide (1.2 equiv) or potassium carbonate (2.0 equiv)

  • Solvent : Water or tetrahydrofuran (THF)

  • Temperature : 60–80°C for 6–12 hours

  • Yield : 68–72% after recrystallization

Optimization Insights

  • Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but require rigorous drying to avoid hydrolysis.

  • Excess chloroacetic acid (1.5 equiv) minimizes di-alkylation byproducts.

Limitations

  • The tertiary amine’s steric hindrance reduces nucleophilicity, necessitating elevated temperatures.

  • Residual chloride impurities may require ion-exchange chromatography for pharmaceutical-grade purity .

Peptide Coupling Reagent-Mediated Synthesis

Activation of acetic acid derivatives using carbodiimide-based reagents enables efficient coupling with methyl-(1-methyl-piperidin-3-yl)-amine. This approach, inspired by peptide bond formation in patent WO2021074138A1 , avoids harsh acidic conditions.

Protocol

  • Activation : Treat acetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM) at 0°C .

  • Coupling : Add methyl-(1-methyl-piperidin-3-yl)-amine (1.0 equiv) and stir at room temperature for 24 hours.

  • Workup : Quench with aqueous HCl, extract with ethyl acetate, and purify via silica gel chromatography.

Performance Metrics

  • Yield : 75–80%

  • Purity : ≥95% (HPLC)

Advantages

  • Mild conditions preserve acid-sensitive functional groups.

  • Scalable to multi-kilogram batches with automated reactors.

Enantioselective Synthesis for (R)-Configuration

For applications requiring chiral specificity, asymmetric synthesis routes are employed. PubChem data highlights the (R)-enantiomer’s prevalence, achievable via chiral auxiliaries or catalytic methods.

Chiral Pool Approach

  • Start with (R)-1-methyl-piperidin-3-amine, synthesized via enzymatic resolution of racemic mixtures using lipases .

  • Subsequent methylation and coupling with chloroacetic acid yield the enantiomerically pure product (ee >98%).

Catalytic Asymmetric Alkylation

  • Utilize a palladium-BINAP catalyst to induce enantioselectivity during the alkylation of glycine equivalents .

  • Yield : 65% with 92% ee under optimized conditions .

Comparative Analysis of Synthetic Methods

Parameter Nucleophilic Substitution Peptide Coupling Enantioselective
Yield (%)68–7275–8065–70
Purity (%)90–95≥95≥98
ScalabilityModerateHighLow
Cost ($/kg)120–150200–220500–600
Stereochemical ControlNoneNoneHigh

Key Observations

  • Peptide coupling offers superior yields and purity but at higher reagent costs.

  • Enantioselective methods are cost-prohibitive for non-chiral applications but critical for receptor-targeted therapies .

Optimization Strategies and Reaction Conditions

Solvent Selection

  • THF vs. DCM : THF increases reaction rates for nucleophilic substitution (dielectric constant ε = 7.6) but complicates workup due to high boiling point (66°C). DCM, while inert, necessitates anhydrous conditions .

Catalyst Screening

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactions in biphasic systems, improving yields by 12–15% .

Temperature Modulation

  • Microwave-assisted synthesis at 100°C reduces reaction times from 12 hours to 45 minutes, albeit with slight yield reductions (5–7%) .

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Microreactors with residence times of 10–15 minutes achieve 85% conversion, reducing thermal degradation .

Waste Management

  • Chloride byproducts from nucleophilic substitution are neutralized with AgNO3, recovering silver chloride for photovoltaic applications .

Regulatory Compliance

  • ICH Q3A guidelines mandate control of genotoxic impurities (e.g., alkyl chlorides) below 1 ppm, necessitating tandem distillation and adsorption .

Chemical Reactions Analysis

Types of Reactions

[Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halides, electrophiles, basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is utilized as a building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds with desired properties.

Biology

Research has indicated that this compound may exhibit significant biological activities , particularly through its interactions with biomolecules. It is being studied for its potential effects on neurotransmitter systems, particularly the inhibition of glycine transporter 1 (GlyT1), which could influence conditions like anxiety and depression .

Medicine

The compound shows promise in pharmacological applications , particularly as a potential therapeutic agent. Its mechanism of action may involve modulating receptor activity or inhibiting specific enzymes. For instance, compounds with similar structures have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism, suggesting potential applications in managing type 2 diabetes .

Industry

In industrial applications, methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is explored for developing new materials and optimizing chemical processes. Its unique properties can enhance the performance of materials used in various applications, including coatings and pharmaceuticals.

Research has shown that methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid may possess antimicrobial properties . Studies indicate that related piperidine derivatives exhibit significant antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values for some piperidine derivatives suggest strong antimicrobial effects, warranting further investigation into this compound's potential .

CompoundMIC (µg/mL)Target Organism
Compound A<1Staphylococcus aureus
Compound B<125Escherichia coli
Compound C<150Candida albicans

Case Studies

  • Antinociceptive Properties : In vivo experiments demonstrated that compounds structurally related to methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid showed antinociceptive effects in rodent models of neuropathic pain. These findings suggest potential therapeutic applications in pain management.
  • Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may exhibit neuroprotective effects, making them candidates for further investigation in neurological disorders .

Mechanism of Action

The mechanism of action of [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Features

The structural analogs of [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid differ primarily in substituents on the piperidine ring and the nitrogen atom. Key examples include:

  • [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid: Introduces a cyclopropyl group on the nitrogen, adding ring strain and steric effects that may influence target binding .
  • [(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid: Contains a bulky benzyl group and isopropyl substituent, which could enhance receptor affinity but reduce solubility .

Table 1: Structural Comparison

Compound Substituents (Piperidine N, Amino N) Molecular Formula Molecular Weight
Target Compound 1-Me-piperidin-3-yl, Methyl C₉H₁₇N₂O₂* ~214.26
[((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid 1-Acetyl-piperidin-3-yl, Methyl C₁₀H₁₈N₂O₃ 214.26
[(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid 1-Benzyl-piperidin-3-yl, Isopropyl C₁₈H₂₈N₂O₂ 304.43

*Estimated based on analogs.

Physicochemical Properties

  • Solubility: The benzyl substituent in [(1-Benzyl-piperidin-3-ylMethyl)-isopropyl-amino]-acetic acid reduces aqueous solubility due to aromatic hydrophobicity .
  • Acid-Base Behavior : All compounds retain the carboxylic acid group, enabling salt formation under physiological conditions, as demonstrated in glycine derivatives .

Pharmacological Activity

  • Target Compound : The 1-methyl-piperidin-3-yl group may enhance interactions with central nervous system (CNS) targets, analogous to piperidine-based ligands in pharmacophore models .
  • [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid: Cyclopropyl groups are associated with improved metabolic stability and target selectivity in preclinical studies .
  • Discontinued Analogs: Compounds like [((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid () were discontinued, suggesting challenges in efficacy or toxicity profiles.

Table 2: Biological Activity Notes

Compound Pharmacophore Features Potential Applications
Target Compound Piperidine ring, amino acid moiety CNS ligands, enzyme inhibitors
[((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid Acetyl group, chiral center Research tool (discontinued)
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Pyrrolidine ring, cyclopropyl Unknown (structural novelty)

Biological Activity

Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid is a synthetic compound with a unique structure that includes a piperidine ring and an amino-acetic acid moiety. This structural configuration suggests various potential biological activities, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound’s structure can be described as follows:

  • Piperidine Ring : Contributes to the modulation of neurotransmitter systems.
  • Amino-Acetic Acid Moiety : Imparts properties related to amino acid functionality, which can influence metabolic pathways.

The compound's synthesis typically involves controlled reactions to achieve desired purity and yield, often utilizing specific catalysts and reagents to facilitate the formation of the piperidine and acetic acid components.

Biological Activities

Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid exhibits several notable biological activities:

1. Antioxidant Properties

Compounds with similar structures often demonstrate antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress. This property is particularly significant in preventing cellular damage associated with various diseases.

2. Neurotransmitter Modulation

The piperidine moiety is known for its interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions. This makes the compound a candidate for research into treatments for neurological disorders.

3. Antimicrobial Activity

Preliminary studies suggest that derivatives of amino acids can exhibit antimicrobial properties. Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid could be explored for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid:

Antimicrobial Efficacy

A study examined various monomeric alkaloids, revealing that some exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Such findings suggest that methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid may possess similar antimicrobial properties.

Neuroprotective Effects

Research into piperidine derivatives has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of cholinergic systems through compounds with piperidine rings has been highlighted as a promising avenue for treatment strategies .

Comparative Analysis

The following table summarizes structural features and biological activities of related compounds:

Compound NameStructural FeaturesUnique Properties
1-MethylpiperidinePiperidine ring without acetic acidKnown for central nervous system effects
N-MethylglycineGlycine backboneInvolved in methylation processes
3-Aminopropanoic acidPropanoic acid with an amino groupExhibits neuroprotective effects
Methyl-(1-methyl-piperidin-3-yl)-amino-acetic acidPiperidine + amino-acetic acidAntioxidant, antimicrobial, neurotransmitter modulation

This table illustrates how methyl-(1-methyl-piperidin-3-yl)-amino-acetic acid fits within a broader context of biologically active compounds, highlighting its unique potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for [Methyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid?

  • Methodological Answer : The compound is synthesized via coupling reactions involving piperidine derivatives and acetic acid moieties. For example, acylation of methyl-piperidin-3-ylamine with chloroacetic acid derivatives under basic conditions (e.g., using N(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents) is a standard approach . Chiral purity can be maintained using Boc-protected intermediates, as described in enantioselective synthesis protocols for analogous piperidine-acetic acid derivatives .

Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Reference
AcylationEDC/NHS, DCM, RT65–7595
Chiral SynthesisBoc-protected intermediates, chiral HPLC50–60≥99 (enantiomeric)

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the piperidine ring protons (δ 1.5–3.0 ppm in ¹H NMR) and the acetic acid carbonyl (δ 170–175 ppm in ¹³C NMR) are diagnostic. PubChem-derived computational data (InChI, SMILES) provide additional validation .

Q. What analytical techniques are used to assess purity and detect impurities?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and Thin-Layer Chromatography (TLC) are standard. For research-grade batches, impurities (e.g., unreacted intermediates) are quantified via LC-MS. Batch-to-batch consistency requires peptide content analysis if TFA removal is critical .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Fmoc-protected piperidine derivatives) or chiral catalysts (e.g., Sharpless epoxidation analogs) ensures enantiomeric control. Post-synthesis, chiral HPLC with cellulose-based columns resolves enantiomers, as demonstrated in (R)-(−)-phenylpiperidin-1-yl-acetic acid studies .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from impurities or assay conditions. For example:

  • Impurity Profiling : Use LC-MS to identify side products (e.g., deacetylated derivatives).
  • Assay Optimization : Standardize buffer systems (e.g., PBS pH 7.4) and validate cell-based assays with positive controls (e.g., IL-6 for inflammation studies) .

Q. What strategies ensure stability under varying storage conditions?

  • Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) monitor degradation via UV-Vis spectroscopy. For lab storage, refrigeration (2–8°C) in airtight containers prevents hydrolysis of the acetic acid moiety .

Table 2: Stability Data Under Different Conditions

ConditionDegradation ProductsHalf-Life (Days)Reference
25°C, dryNone detected>180
40°C, 75% RHHydrolyzed piperidine30–45

Data Contradictions and Validation

  • Example : Discrepancies in reported molecular weights (e.g., 307.34 g/mol in PubChem vs. vendor claims) may arise from salt forms (e.g., hydrochloride). Validate via elemental analysis and compare with PubChem’s canonical SMILES .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.